N-(1-Cyano-2,2-dimethylcyclopropyl)-2,5-dicyclopropyl-1H-pyrrole-3-carboxamide
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Overview
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)-2,5-dicyclopropyl-1H-pyrrole-3-carboxamide is a complex organic compound characterized by its unique structural features, including a cyano group, multiple cyclopropyl rings, and a pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-2,5-dicyclopropyl-1H-pyrrole-3-carboxamide typically involves multiple steps:
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Formation of the Cyclopropyl Rings: : The initial step often involves the formation of the cyclopropyl rings through cyclopropanation reactions. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents (iodomethylzinc iodide).
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Synthesis of the Pyrrole Core: : The pyrrole core can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.
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Introduction of the Cyano Group: : The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.
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Coupling Reactions: : The final step involves coupling the cyclopropyl-substituted pyrrole with the cyano group to form the desired compound. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the cyano group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or chromium trioxide in acidic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), or hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide, potassium cyanide, or various amines and alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the cyano group.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1-Cyano-2,2-dimethylcyclopropyl)-2,5-dicyclopropyl-1H-pyrrole-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-2,5-dicyclopropyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-2,2-dimethylcyclopropyl)-1-adamantanecarboxamide
- N-(1-Cyano-2,2-dimethylcyclopropyl)-7,8-dihydronaphthalene-2-carboxamide
- N-(1-Cyano-2,2-dimethylcyclopropyl)-3,3-difluorocyclobutane-1-carboxamide
Uniqueness
Compared to these similar compounds, N-(1-Cyano-2,2-dimethylcyclopropyl)-2,5-dicyclopropyl-1H-pyrrole-3-carboxamide stands out due to its multiple cyclopropyl rings and pyrrole core. These features confer unique reactivity and stability, making it particularly valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-2,5-dicyclopropyl-1H-pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-16(2)8-17(16,9-18)20-15(21)12-7-13(10-3-4-10)19-14(12)11-5-6-11/h7,10-11,19H,3-6,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHKYYMIBFOXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=C(NC(=C2)C3CC3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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